molecular formula C16H13FN2O3S2 B2814687 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 902572-09-2

2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2814687
CAS No.: 902572-09-2
M. Wt: 364.41
InChI Key: BKFDLSXVICTWEO-UHFFFAOYSA-N
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Description

2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a sulfur-containing acetamide derivative characterized by a benzo[d]isothiazole 1,1-dioxide core linked to a thioacetamide group and a substituted phenyl ring (3-fluoro-4-methylphenyl). The compound’s structure combines electron-withdrawing (sulfonyl) and electron-donating (thioether) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S2/c1-10-6-7-11(8-13(10)17)18-15(20)9-23-16-12-4-2-3-5-14(12)24(21,22)19-16/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFDLSXVICTWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a benzo[d]isothiazole moiety, a thioether linkage, and an acetamide functional group, which may contribute to its diverse biological effects.

Chemical Structure

The chemical structure can be represented as follows:

C16H14N2O3S2\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}_{2}

This structure includes:

  • A benzo[d]isothiazole core known for its biological activity.
  • A thioether linkage that may enhance interaction with biological targets.
  • An acetamide group that can influence pharmacological properties.

Biological Activity Overview

Research into similar compounds has indicated various biological activities, including antimicrobial, antifungal, and anticancer properties. Preliminary studies suggest that derivatives of this compound could exhibit inhibitory effects against several pathogens, including viruses like respiratory syncytial virus and influenza A virus.

The mechanism of action for this compound may involve:

  • Protein Interactions : The dioxido groups and thioether linkage allow for strong interactions with specific proteins or enzymes, potentially inhibiting their activity.
  • Cellular Disruption : By interfering with essential cellular processes, the compound may exert antimicrobial or anticancer effects.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of benzo[d]isothiazole exhibited significant activity against Gram-positive and Gram-negative bacteria. The presence of the thioether group in our compound may enhance this activity due to increased lipophilicity.
  • Anticancer Properties : Research on similar compounds has shown potential in inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, showing promising results in reducing viability through apoptosis induction.
  • Inflammatory Response Modulation : Compounds containing isothiazole moieties have been reported to modulate inflammatory responses in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Data Table: Comparison of Biological Activities

Compound NameStructure FeaturesBiological ActivityReference
This compoundBenzo[d]isothiazole core; Thioether linkage; Acetamide groupAntimicrobial, Anticancer
2-Methylthio-5-nitropyrimidine-4,6-diolMethylthio and nitro groupsAntibacterial
N-(2,6-dimethylphenyl)-N-methylacetamideDimethyl substitution on phenylAnalgesic
2-Chloro-N-(4-methylphenyl)acetamideChlorine substitutionReactive; Antimicrobial potential

Comparison with Similar Compounds

Sulfonamide Derivatives

  • N-(2-(1,1-Dioxidobenzo[d]isothiazol-3-yl)-5-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide (): Substituents: Trifluoromethyl (-CF₃) on the phenyl ring. Properties: Melting point 203–205°C, 90% yield.
  • N-(2-(1,1-Dioxidobenzo[d]isothiazol-3-yl)-5-methoxyphenyl)-4-methylbenzenesulfonamide ():

    • Substituents : Methoxy (-OCH₃) on the phenyl ring.
    • Properties : Higher melting point (243–245°C) due to enhanced crystallinity from -OCH₃.
    • Comparison : The electron-donating -OCH₃ may alter electronic distribution versus the electron-withdrawing -F in the target compound .

Thioacetamide Derivatives

  • 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide ():

    • Substituents : 4-Hydroxyphenyl.
    • Properties : Molecular weight 332.33 g/mol.
    • Key Difference : Hydroxyl group introduces polarity, improving aqueous solubility but reducing blood-brain barrier penetration compared to the target compound’s lipophilic -F/-CH₃ .
  • 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-isopropylphenyl)acetamide ():

    • Substituents : 2-Isopropylphenyl.
    • Properties : Molecular weight 358.41 g/mol.
    • Comparison : The bulky isopropyl group may sterically hinder target binding but enhance metabolic stability .

Heterocyclic Acetamides with Varied Cores

Triazino[5,6-b]indole Derivatives ():

  • N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23): Core: Triazinoindole instead of benzoisothiazole. Properties: Purity >95%, synthesized via acid-amine coupling.

Benzofuran-Oxadiazole Derivatives ():

  • 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) :
    • Core : Benzofuran-oxadiazole.
    • Activity : Reported antimicrobial effects via laccase catalysis.
    • Comparison : The oxadiazole ring may enhance π-π stacking interactions in biological targets compared to the benzoisothiazole core .

Table 1: Key Properties of Selected Analogues

Compound Core Structure Substituent Melting Point (°C) Molecular Weight (g/mol) Key Feature(s)
Target Compound Benzo[d]isothiazole 1,1-dioxide 3-Fluoro-4-methylphenyl N/A ~364.38* Balanced lipophilicity (-F/-CH₃)
N-(2-(1,1-Dioxidobenzo[d]isothiazol-3-yl)-5-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide Benzo[d]isothiazole 1,1-dioxide 5-CF₃, 4-methylbenzene 203–205 ~472.44 High lipophilicity (-CF₃)
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide Benzo[d]isothiazole 1,1-dioxide 4-Hydroxyphenyl N/A 332.33 High polarity (-OH)
N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide Triazinoindole 4-Cyanomethylphenyl N/A ~433.47 Polar cyanomethyl group

*Calculated based on molecular formula C₁₆H₁₄FN₂O₃S₂.

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